molecular formula C9H13N3O4 B187631 ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 5679-18-5

ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No. B187631
CAS RN: 5679-18-5
M. Wt: 227.22 g/mol
InChI Key: XQUYPKGOLQYZRE-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C17H18O3S and a molecular weight of 302.39 . It is classified as an irritant .


Physical And Chemical Properties Analysis

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is insoluble in water .

Safety And Hazards

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is classified as an irritant . In case of contact with skin or eyes, it is recommended to rinse with plenty of water and seek medical help .

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUYPKGOLQYZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351711
Record name Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

CAS RN

5679-18-5
Record name Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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